molecular formula C13H21NO4 B2558443 Methyl 2-(3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)acetate CAS No. 1995848-08-2

Methyl 2-(3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)acetate

Cat. No.: B2558443
CAS No.: 1995848-08-2
M. Wt: 255.314
InChI Key: GKQBWYZBSWSEMI-UHFFFAOYSA-N
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Description

“Methyl 2-(3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)acetate” is a chemical compound with the CAS Number: 1995848-08-2 . It has a molecular weight of 255.31 and its IUPAC name is "this compound" .


Molecular Structure Analysis

The molecular formula of this compound is C13H21NO4 . The InChI Code is 1S/C13H21NO4/c1-11(2,3)18-10(16)14-13-6-12(7-13,8-13)5-9(15)17-4/h5-8H2,1-4H3,(H,14,16) .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Chemical Properties and Synthesis Routes

The research into compounds with similar functional groups, such as methyl tert-butyl ether (MTBE) and tert-butyl alcohol (TBA), offers insights into the synthesis routes and chemical properties of complex organic compounds. These compounds are extensively studied for their environmental impact, degradation pathways, and applications in improving fuel performance by reducing the emission of hazardous components. For instance, studies on the decomposition of air toxics by radio frequency (RF) plasma reactors reveal that adding hydrogen in a cold plasma reactor could decompose and convert MTBE into simpler molecules like CH4, C2H4, and C2H2, showcasing the chemical reactivity and potential environmental remediation applications of related compounds (Hsieh et al., 2011).

Environmental Behavior and Fate

The environmental behavior and fate of MTBE, a compound structurally related to the target molecule, have been extensively reviewed. Research indicates that MTBE can dissolve in water when gasoline, oxygenated with MTBE, comes into contact with it, leading to concerns over water contamination. This compound exhibits weak sorption to subsurface solids, indicating that it may travel freely in groundwater without substantial retardation, highlighting the importance of understanding the environmental pathways and degradation mechanisms of similar chemical structures (Squillace et al., 1997).

Biodegradation and Environmental Impact

The biodegradation of MTBE and TBA in soil and groundwater highlights the microbial degradation pathways of ether compounds, which could be relevant for understanding the environmental stability and degradation of similar chemicals. Microorganisms capable of degrading these compounds under aerobic conditions have been identified, though the degradation under anaerobic conditions remains less understood. This area of research emphasizes the ecological implications and potential remediation strategies for compounds with similar structures (Thornton et al., 2020).

Potential Applications in Flavor and Fragrance Industry

Research into branched chain aldehydes, which share functional group similarities with the compound of interest, sheds light on their production and breakdown pathways, as well as their relevance for flavor in foods. This suggests potential applications of related compounds in the flavor and fragrance industry, where their chemical reactivity can be harnessed to produce desirable sensory attributes in food products (Smit et al., 2009).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 indicates that breathing dust/fume/gas/mist/vapours/spray should be avoided .

Properties

IUPAC Name

methyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-1-bicyclo[1.1.1]pentanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-11(2,3)18-10(16)14-13-6-12(7-13,8-13)5-9(15)17-4/h5-8H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQBWYZBSWSEMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CC(C1)(C2)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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